molecular formula C14H19NO3S B2797623 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine CAS No. 1705568-99-5

4-methanesulfonyl-1-(3-methylbenzoyl)piperidine

Cat. No.: B2797623
CAS No.: 1705568-99-5
M. Wt: 281.37
InChI Key: XTUNVSCLVMYAIX-UHFFFAOYSA-N
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Description

4-methanesulfonyl-1-(3-methylbenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methanesulfonyl group and a 3-methylbenzoyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methanesulfonyl chloride and 3-methylbenzoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-methanesulfonyl-1-(3-methylbenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methanesulfonyl-1-(3-methylbenzoyl)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

4-methanesulfonyl-1-(3-methylbenzoyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the methanesulfonyl and 3-methylbenzoyl groups, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

(3-methylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-4-3-5-12(10-11)14(16)15-8-6-13(7-9-15)19(2,17)18/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUNVSCLVMYAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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